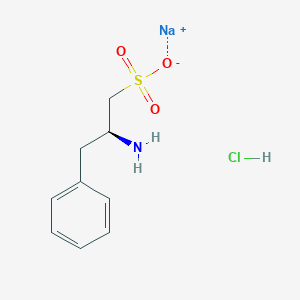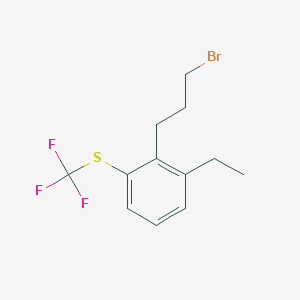
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester is a complex organic compound used in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often utilized in the synthesis of peptides and other bioactive molecules due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethyloxycarbonyl (fmoc) group. The next step involves the introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom. The final step includes the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fmoc or Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.
Scientific Research Applications
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester involves its ability to protect amino groups during chemical reactions. The fmoc and Boc groups prevent unwanted side reactions by temporarily blocking reactive sites. This allows for selective reactions to occur at other positions on the molecule. The compound’s stereochemistry also plays a role in its reactivity, influencing the outcome of various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-Boc-4-amino-pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(benzyloxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(tert-butoxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness
What sets (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester apart from similar compounds is its dual protection groups (fmoc and Boc), which provide enhanced stability and selectivity during chemical reactions. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules, where precise control over reaction conditions is essential.
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C27H32N2O6/c1-5-33-24(30)21-14-29(26(32)35-27(2,3)4)15-23(21)28-25(31)34-16-22-19-12-8-6-10-17(19)18-11-7-9-13-20(18)22/h6-13,21-23H,5,14-16H2,1-4H3,(H,28,31)/t21-,23-/m0/s1 |
InChI Key |
ASMVTRYLZNTIOU-GMAHTHKFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)




![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)


